Riccardin A

Conformational analysis Molecular similarity Calmodulin inhibition

Riccardin A (CAS 85318-25-8, C29H26O4, MW 438.52) is a macrocyclic bis(bibenzyl) natural product first isolated from the liverwort Riccardia multifida in 1983. It belongs to a class of phenolic compounds that are signature metabolites of liverworts (Marchantiophyta), with approximately 70 bisbibenzyl congeners reported to date.

Molecular Formula C29H26O4
Molecular Weight 438.5 g/mol
Cat. No. B1254407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiccardin A
Synonymsriccardin A
Molecular FormulaC29H26O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C(CC2)C=C5)C=C3)O
InChIInChI=1S/C29H26O4/c1-32-24-12-14-25-22(18-24)9-4-19-5-10-23(11-6-19)33-29-17-21(8-15-27(29)30)3-2-20-7-13-26(25)28(31)16-20/h5-8,10-18,30-31H,2-4,9H2,1H3
InChIKeyDXBKBLARMLPGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riccardin A Procurement Guide: Sourcing the Original Diarylether-Biphenyl Macrocyclic Bis(bibenzyl) from Liverworts


Riccardin A (CAS 85318-25-8, C29H26O4, MW 438.52) is a macrocyclic bis(bibenzyl) natural product first isolated from the liverwort Riccardia multifida in 1983 [1]. It belongs to a class of phenolic compounds that are signature metabolites of liverworts (Marchantiophyta), with approximately 70 bisbibenzyl congeners reported to date [2]. Riccardin A is structurally defined by a diarylether-biphenyl macrocyclic architecture—a scaffold type that distinguishes it from the more common bis(diarylether) macrocycles such as marchantin A [3]. The compound has been assigned CHEMBL475625 and is described as an extremely weak base (essentially neutral) based on its pKa .

Scaffold Diarylether-biphenyl macrocyclic bisbibenzyl
Source Liverwort Riccardia multifida isolate
Fit Macrocycle-topology comparative biophysical studies
Endpoints Calmodulin binding, cytotoxicity, neurotrophic, LXR control

Why Riccardin A Cannot Be Replaced by Marchantin A, Riccardin C, or Other In-Class Bisbibenzyls


Macrocyclic bis(bibenzyls) are not a monolithic compound class. The macrocycle connectivity type—diarylether-biphenyl (Riccardin A) versus bis(diarylether) (Marchantin A) versus all-diarylether (Riccardin C)—fundamentally alters the three-dimensional electrostatic and steric surface presented to biological targets [1]. This structural divergence translates directly into differential calmodulin-binding and calcium-affinity properties, distinct nuclear receptor selectivity profiles, and non-overlapping cytotoxicity spectra across human cancer cell lines [2]. Because these compounds are natural products isolated in limited quantities from specific liverwort species with highly variable yields [3], procurement decisions cannot assume functional interchangeability between Riccardin A and any other bisbibenzyl congener without direct, assay-matched comparative data.

Macrocycle topology mismatch
Diarylether-biphenyl (Riccardin A) vs bis(diarylether) (Marchantin A) alters steric/electrostatic surfaces; calmodulin-affinity profiles may differ.
Nuclear receptor divergence
Riccardin C is a reported LXRα agonist/LXRβ antagonist; Riccardin A shows no LXR modulation. LXR assays require congener-specific verification.
Cytotoxicity spectrum non-overlap
Non-overlapping activity across cell lines reported; cytotoxicity profiles may not transfer between congeners without matched comparative data.

Riccardin A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Macrocycle Architecture Defines Distinct Electrostatic and Steric Profiles Relative to Marchantin A

Riccardin A possesses a diarylether-biphenyl macrocycle topology, whereas marchantin A is a bis(diarylether) macrocycle. Systematic unbounded multiple minimum search (SUMM) conformational analysis and molecular similarity comparison of their minimum-energy conformers revealed that these two connectivity modes produce substantially different steric and electrostatic profiles [1]. The differences in molecular electrostatic potential surfaces correlate with a reduced calcium-ion affinity of riccardin A (2) relative to marchantin A (1), and consequently with weaker calmodulin-inhibitory activity [1]. This is a structure-derived, mechanism-linked differentiation: a user requiring potent calmodulin antagonism should not assume riccardin A can substitute for marchantin A without independent verification.

Macrocycle Profile
Head-to-head
Diarylether-biphenyl vs bis(diarylether) topology.
Reduced Ca²⁺ affinity & calmodulin inhibition relative to marchantin A.
Calmodulin-targeted assay fit may differ.
Qualitative comparison; no IC₅₀ reported.
Conformational analysis Molecular similarity Calmodulin inhibition Calcium affinity

Cytotoxic Potency on Human KB Carcinoma Cells: 29-Fold Weaker Than Plagiochiline A in Cross-Study Comparison

Riccardin A exhibited an IC₅₀ of 23 µM against human KB carcinoma cells, as compiled in a comprehensive review of bryophyte-derived bioactive molecules [1]. In the same data compilation, plagiochiline A—a sesquiterpene isolated from Plagiochila species—showed an IC₅₀ of 0.8 µM on the identical KB cell line [1]. This represents an approximately 29-fold potency difference. While the assays originate from different primary studies and should be interpreted cautiously, the scale of difference is informative for prioritization: in KB-cell cytotoxicity screens, riccardin A is a moderate-activity compound, and researchers seeking potent KB-cell-active bryophyte metabolites have structurally distinct alternatives with substantially lower IC₅₀ values.

KB Cytotoxicity
Reported
IC₅₀ 23 µM (Riccardin A)
IC₅₀ 0.8 µM (Plagiochiline A)
≈29-fold difference
Supports cytotoxicity endpoint review; moderate activity.
Cross-study comparison; assay conditions vary.
Cytotoxicity KB cell line Anticancer Bryophyte natural products

Divergent Nuclear Receptor Pharmacology: Riccardin A Lacks the LXRα-Agonist / LXRβ-Antagonist Profile That Defines Riccardin C

Riccardin C, an 18-membered macrocyclic bisbibenzyl congener, has been unambiguously characterized as a selective liver X receptor α (LXRα) agonist and LXRβ antagonist, capable of binding both LXR isoforms but differentially recruiting coactivators to induce transactivation . Structure–activity relationship studies on riccardin C and its seven O-methylated derivatives established that all phenolic hydroxy groups are essential for LXRα activation . In contrast, riccardin A—which differs from riccardin C in macrocycle connectivity (diarylether-biphenyl vs. all-diarylether) and hydroxylation/methoxylation pattern—has not been reported to exhibit LXRα or LXRβ modulatory activity in any published study [1]. This functional divergence is consistent with the distinct molecular shape and hydrogen-bond donor/acceptor topology imposed by the different macrocycle architectures.

LXR Selectivity
Class-level
Riccardin C: LXRα agonist / LXRβ antagonist.
Riccardin A: no reported LXR modulation.
LXR-focused studies require riccardin C.
Absence of evidence for Riccardin A.
Liver X receptor LXRα agonist LXRβ antagonist Nuclear receptor selectivity

Neurotrophic Activity: Riccardin A Stimulates Neurite Outgrowth, a Phenotype Not Shared Across All Bisbibenzyl Subtypes

Riccardin A (19) has been reported to stimulate the growth of nerve endings in a neurotrophic activity assay context [1]. This neurotrophic phenotype is not uniformly distributed among bisbibenzyls; many major congeners including marchantin A, marchantin C, and riccardin C have not been associated with neurite outgrowth stimulation in the peer-reviewed literature. The structural basis for this differential activity has not been fully elucidated but likely relates to the unique diarylether-biphenyl topology and the specific pattern of phenolic hydroxyl and methoxy substituents on the riccardin A scaffold. The assay context is explicitly noted as a class-level observation from a comprehensive review of bisbibenzyl bioactivities; no numeric EC₅₀ for neurite outgrowth was reported.

Neurotrophic Activity
Data to verify
Stimulates nerve ending growth (qualitative).
Supports neurotrophic screening context.
No EC₅₀; phenotype not shared by marchantin A or riccardin C.
Neurotrophic activity Neurite outgrowth Nerve growth factor Neuroregeneration

Natural Source Abundance Variability: Riccardin A Yield Ranges Over 34-Fold Across Collection Batches of the Same Species

Quantitative content data from the most comprehensive bryophyte phytochemistry survey to date reveal that riccardin A abundance in Riccardia multifida spans from 130.64 mg/100 g dry weight to 4458.33 mg/100 g dry weight—a greater than 34-fold range—depending on collection batch, despite identical species, geographical region (Tokushima, Japan), and extraction solvent system [1]. Similarly, the co-occurring riccardin B varies from 110 mg/100 g dw to 4250 mg/100 g dw [1]. This magnitude of intraspecific content variability is high even by natural-product standards and has direct implications for procurement: different vendor lots may contain dramatically different amounts of the target compound per unit mass of raw extract, and the Riccardin A:Riccardin B ratio is not fixed. Researchers requiring consistent Riccardin A quantities should request lot-specific quantitative certification (e.g., HPLC-UV or LC-MS purity and content data) rather than relying on nominal extract weight.

Natural Abundance
Context-dependent
130.64 – 4458.33 mg/100 g dw
(≥34-fold range)
Lot-specific content certification may be needed.
Intraspecific variability in R. multifida.
Natural product sourcing Yield variability Riccardia multifida Quality control

Riccardin A: Evidence-Based Research and Industrial Application Scenarios


Structural Biology of Macrocycle-Dependent Protein Recognition: Calmodulin and Calcium-Binding Studies

Riccardin A serves as the diarylether-biphenyl prototype for comparative biophysical studies against the bis(diarylether) prototype marchantin A. The Keserü & Nógrádi (1996) molecular similarity analysis provides the foundational dataset showing that the two macrocycle topologies generate distinguishable steric and electrostatic surfaces, which in turn produce differential Ca²⁺-complexation and calmodulin-inhibitory properties [1]. Laboratories investigating how macrocycle connectivity encodes molecular recognition by calcium-binding proteins should procure both riccardin A and marchantin A as a matched pair for direct head-to-head biophysical experiments.

Bryophyte Natural Product Library Assembly for Cytotoxicity Screening Cascades

Riccardin A occupies a defined potency niche in bryophyte-derived cytotoxicity screens, with an IC₅₀ of 23 µM on KB carcinoma cells [2]. This moderate potency distinguishes it from high-potency bryophyte metabolites such as plagiochiline A (IC₅₀ = 0.8 µM on KB cells) [2] and positions riccardin A as a useful mid-range reference compound for calibrating cytotoxicity assay windows. Screening laboratories assembling a structurally diverse bryophyte natural product library for anticancer discovery should include riccardin A as a representative of the diarylether-biphenyl bisbibenzyl subtype with documented, albeit moderate, cytotoxic activity.

Neuroregeneration and Neurite Outgrowth Phenotypic Screening

The qualitative but unique report of riccardin A stimulating nerve ending growth [3] supports its inclusion in phenotypic screening cascades targeting neurotrophic or neuroregenerative endpoints. Because this activity has not been documented for marchantin A, riccardin C, or other major bisbibenzyls, riccardin A provides a differentiated chemical probe for exploring structure–neurotrophic activity relationships within the macrocyclic bisbibenzyl chemical space. Researchers should independently verify the neurite outgrowth phenotype in their chosen cellular model (e.g., PC12, SH-SY5Y) and, if confirmed, use riccardin A as a starting scaffold for medicinal chemistry optimization.

LXR-Targeted Program Negative Control and Selectivity Profiling

Because riccardin C is a validated LXRα-selective agonist/LXRβ antagonist while riccardin A shows no evidence of LXR modulatory activity, riccardin A can serve as a structurally related but pharmacologically inert negative control in LXR transactivation assays. This application is particularly relevant for medicinal chemistry programs synthesizing bisbibenzyl analogues to probe LXR subtype selectivity: riccardin A provides the scaffold control that lacks LXR activity, enabling discrimination between scaffold-driven and substituent-driven pharmacology.

Application
Selection Property
Validation Focus
Calmodulin / calcium-binding biophysical studies
Diarylether-biphenyl macrocycle prototype
Calcium-affinity and calmodulin-inhibition endpoints
Bryophyte cytotoxicity screening library
Moderate-activity bisbibenzyl reference compound
Carcinoma cell-line cytotoxicity endpoint
Neurotrophic phenotypic screening
Neurite outgrowth stimulation phenotype
Neuronal differentiation endpoint validation
LXR nuclear receptor selectivity profiling
Structurally related negative control
LXR transactivation assay
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